4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl core, a fluorine atom, a pyrrolidine ring, and a sulfonyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can be compared with similar compounds, such as:
4-Fluoro-3’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid: This compound has a morpholine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.
4-Fluoro-3’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid: This compound contains a piperidine ring, which may result in different pharmacokinetic and pharmacodynamic properties.
4-Fluoro-3’-(azetidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid: The presence of an azetidine ring in this compound may lead to variations in its chemical and biological behavior.
The uniqueness of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-6-7-15(16(11-13)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIDINMUDWDUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692316 |
Source
|
Record name | 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-04-1 |
Source
|
Record name | 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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